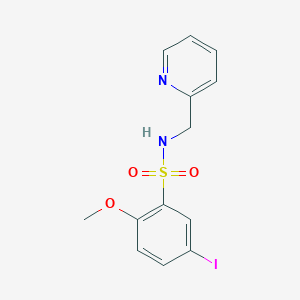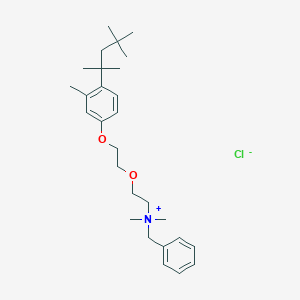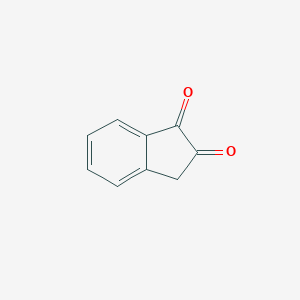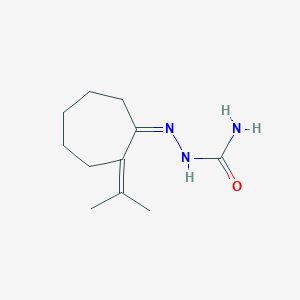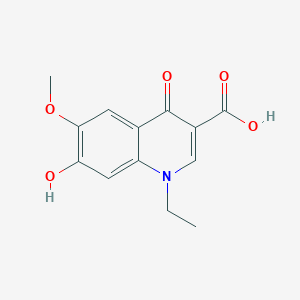
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- involves the inhibition of acetylcholine release at the neuromuscular junction. This results in muscle relaxation and paralysis, making it a potential neuromuscular blocking agent. Additionally, this compound has been shown to modulate the activity of various neurotransmitters in the brain, making it a potential treatment for various neurological disorders.
Effets Biochimiques Et Physiologiques
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- has been shown to have various biochemical and physiological effects. These include muscle relaxation and paralysis, modulation of neurotransmitter activity in the brain, and potential therapeutic effects on various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- in lab experiments is its potential as a neuromuscular blocking agent. This makes it useful in various experiments involving muscle relaxation and paralysis. However, one limitation is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are various future directions for research on 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl-. These include further studies on its mechanism of action, potential therapeutic applications for various neurological disorders, and development of safer and more effective derivatives. Additionally, research on the potential use of this compound in drug delivery systems and as a tool for studying neurotransmitter activity in the brain is also an area of interest.
Conclusion:
In conclusion, 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, and it holds promise as a potential neuromuscular blocking agent and treatment for various neurological disorders. Further research is needed to fully understand its potential and develop safer and more effective derivatives.
Méthodes De Synthèse
The synthesis of 5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- involves the reaction of 5H-Dibenz(b,f)azepine with trimethylamine in the presence of a suitable solvent. The reaction is carried out under specific conditions, and the yield and purity of the compound are dependent on various factors such as reaction time, temperature, and solvent used.
Applications De Recherche Scientifique
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- has potential applications in various fields such as pharmacology, neuroscience, and cell biology. This compound has been extensively studied for its potential use as a neuromuscular blocking agent and as a potential treatment for various neurological disorders.
Propriétés
Numéro CAS |
16870-96-5 |
|---|---|
Nom du produit |
5H-Dibenz(b,f)azepine-5-propanaminium, 10,11-dihydro-N,N,N-trimethyl- |
Formule moléculaire |
C20H27N2+ |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-trimethylazanium |
InChI |
InChI=1S/C20H27N2/c1-22(2,3)16-8-15-21-19-11-6-4-9-17(19)13-14-18-10-5-7-12-20(18)21/h4-7,9-12H,8,13-16H2,1-3H3/q+1 |
Clé InChI |
KUBAYUCQNCPIHS-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
SMILES canonique |
C[N+](C)(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Synonymes |
N-methylimipramine N-methylimipramine chloride N-methylimipramine iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



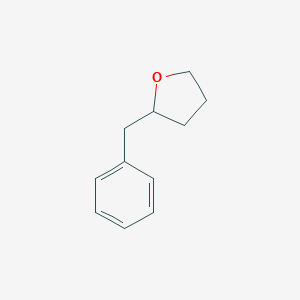
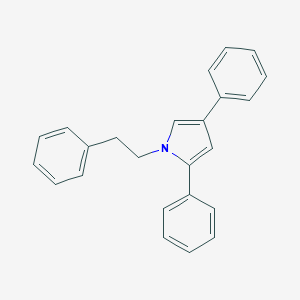
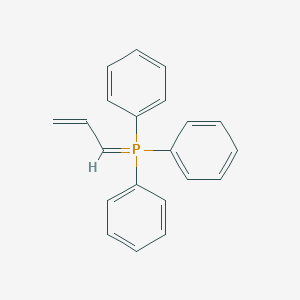
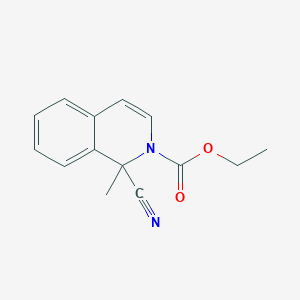
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
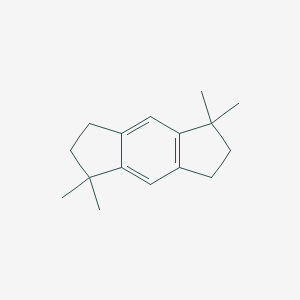
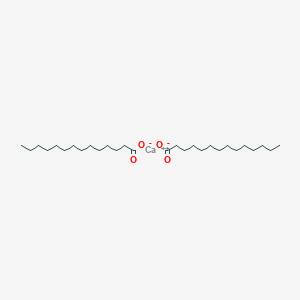
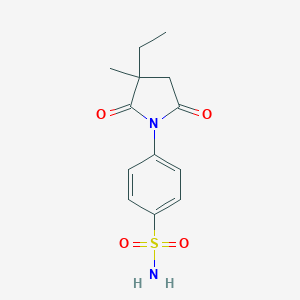
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
